4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide is a synthetic organic compound that features a thiazole ring and a methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Attachment of the Methoxyphenylthio Group: The methoxyphenylthio group is introduced via a nucleophilic substitution reaction, where 4-methoxyphenylthiol reacts with an appropriate electrophile.
Formation of the Butanamide Moiety: The final step involves the coupling of the thiazole derivative with a butanoyl chloride in the presence of a base to form the butanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring and methoxyphenylthio group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)propionamide
- 4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)benzamide
Uniqueness
4-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide is unique due to its specific butanamide moiety, which can influence its pharmacokinetic properties and biological activity. The presence of the methoxyphenylthio group also imparts distinct electronic and steric characteristics that can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-24-16-9-11-17(12-10-16)25-13-5-8-19(23)22-20-21-18(14-26-20)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQXCLKLGICLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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